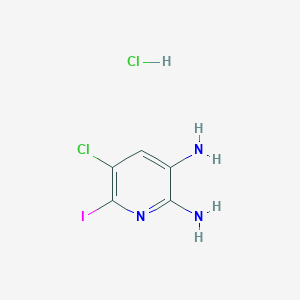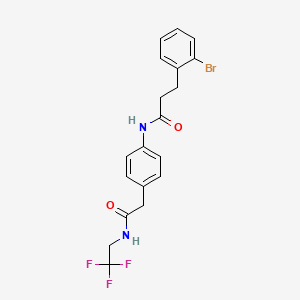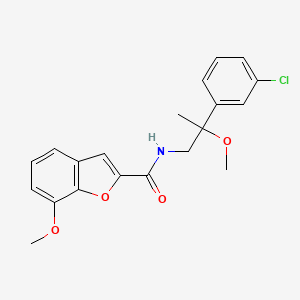
N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves structural modifications to optimize receptor affinity. For instance, the paper titled "A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand" discusses modifications on the amide bond and alkyl chain of a benzamide derivative to study its binding profile at various receptors . Although the synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide is not detailed, similar strategies could be employed to synthesize and modify this compound for biological studies.
Molecular Structure Analysis
The molecular structure of compounds can be crucial in determining their receptor affinity and selectivity. The paper on the derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicates that semirigid analogues of the compound maintain similar D(4) receptor affinity to their opened counterparts . This suggests that the rigidity of the molecular structure can be an important factor in receptor binding, which could also be relevant for the analysis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide.
Chemical Reactions Analysis
The second paper discusses the use of N-alkoxy-N-chloroureas in the synthesis of heterocyclic compounds, specifically the formation of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide and 1-alkoxy-1,3-dihydrobenzimidazol-2-ones . While this does not directly relate to the compound , it does highlight the types of chemical reactions that can be used to synthesize complex molecules, which may be applicable in the synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthetic Methods
Research in synthetic chemistry has led to the development of novel compounds and methodologies for their synthesis. For instance, a study explored the synthesis of anthracene derivatives as analogues of the osteoarthritis drug rhein, showcasing the versatility of synthetic approaches in modifying chemical structures for enhanced systemic exposure in guinea pigs (Owton et al., 1995). Another example involves the rearrangement of benzoxazine-ones to quinazolinediones, demonstrating the capacity for structural transformation and the creation of new pharmacophoric entities (Azizian et al., 2000).
Antimicrobial Activity
The exploration of new compounds for antimicrobial applications is a critical area of research. One study synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, highlighting the potential for discovering novel agents against bacterial and fungal strains (Patel et al., 2011).
Pharmaceutical Applications
Research into the synthesis of compounds with potential pharmaceutical applications continues to be a significant focus. For instance, the discovery of antidepressants from structurally novel 5-HT3 receptor antagonists demonstrates the ongoing search for new therapeutic agents. This work involved the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides, showing promise for the development of effective antidepressants (Mahesh et al., 2011).
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-20(25-3,14-7-5-8-15(21)11-14)12-22-19(23)17-10-13-6-4-9-16(24-2)18(13)26-17/h4-11H,12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVVKOXOPAYTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-7-methoxybenzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)
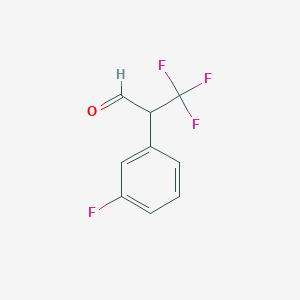
![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)
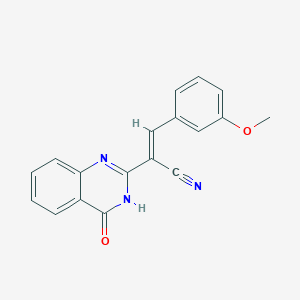
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)
![4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2516673.png)
![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)
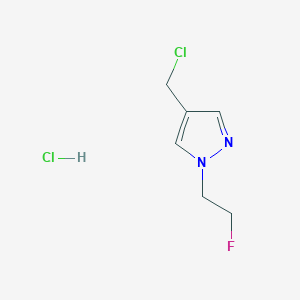
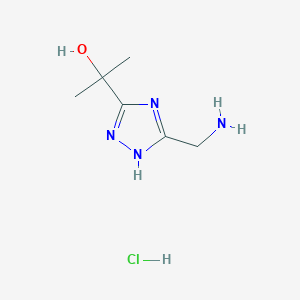
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)
